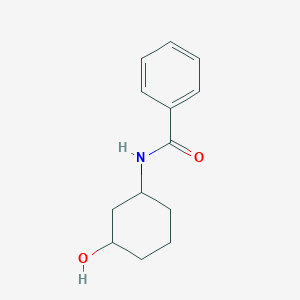

N-(3-hydroxycyclohexyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxycyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHCFBWCQDHOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480734 | |

| Record name | N-(3-hydroxycyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13941-94-1 | |

| Record name | N-(3-hydroxycyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Hydroxycyclohexyl Benzamide and Its Analogs

Direct Synthetic Approaches for N-(3-Hydroxycyclohexyl)benzamide

The most direct methods for synthesizing the parent compound, this compound, involve the formation of the central amide bond. This is typically achieved through either the condensation of a carboxylic acid and an amine or via reductive amination pathways.

The formation of an amide bond through the condensation of a carboxylic acid and an amine is a cornerstone of organic synthesis. luxembourg-bio.com This reaction, however, requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine, as direct reaction only occurs at very high temperatures. luxembourg-bio.com For the synthesis of this compound, this involves the reaction of benzoic acid with 3-aminocyclohexanol (B121133).

The activation of the carboxylic acid is typically achieved by converting the hydroxyl group into a better leaving group. luxembourg-bio.com This is accomplished using a wide array of "coupling reagents." luxembourg-bio.comnih.gov The choice of reagent can be critical for achieving high yields and minimizing side reactions, such as epimerization when dealing with chiral centers. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). luxembourg-bio.comnih.gov The use of EDC/HOBt is a widely employed method for routine amide couplings. nih.gov For more challenging couplings, particularly with electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt can provide excellent yields. nih.gov Phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU) are also highly effective activators. luxembourg-bio.com

Table 1: Common Coupling Reagents for Amide Bond Synthesis

| Reagent Class | Example Reagents | Byproducts | Notes |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Dicyclohexylurea (DCU), EDC-urea | DCU is often insoluble and can be removed by filtration. luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Hexamethylphosphoramide (HMPA) | Highly efficient but can have toxic byproducts. |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Tetramethylurea | Generally provide fast reactions and high yields. luxembourg-bio.com |

| Other | CDI (Carbonyldiimidazole) | Imidazole, CO2 | Useful for simple and clean reactions. |

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate (in the case of carbodiimides) or an activated ester. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine (3-aminocyclohexanol) to form the desired amide bond, releasing the coupling agent byproduct. luxembourg-bio.com

Reductive amination, or reductive alkylation, provides an alternative and powerful route for forming carbon-nitrogen bonds. acsgcipr.orglibretexts.org This two-part process involves the initial reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org This method is considered a greener alternative to traditional alkylation with alkyl halides. acsgcipr.org

For the synthesis of this compound, this strategy can be envisioned in two primary ways:

Reaction of 3-aminocyclohexanol with benzaldehyde (B42025) to form an intermediate imine, followed by reduction.

Reaction of 3-oxocyclohexanol with benzamide (B126), although this is less common. A more typical approach involves reacting a ketone with ammonia (B1221849) or a primary amine. libretexts.org

A variety of reducing agents can be employed, with the choice depending on the substrate and desired selectivity. Sodium borohydride (B1222165) (NaBH₄) is a common choice, but its reactivity sometimes requires modification. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are milder and more selective reagents, particularly effective for reducing the intermediate iminium ion without affecting the initial carbonyl group. acsgcipr.orgorganic-chemistry.org Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, Ni) is also a widely used method. acsgcipr.orgorganic-chemistry.org

Table 2: Selected Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Can reduce aldehydes and ketones; pH control can improve selectivity. organic-chemistry.org |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Acetonitrile (B52724) | Selective for imines over carbonyls; toxic cyanide byproduct. acsgcipr.org |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloromethane, THF | Mild, selective, and non-toxic; often the reagent of choice. organic-chemistry.org |

| Catalytic Hydrogenation | H₂/Pd/C, H₂/Raney Ni | Various solvents, H₂ pressure | "Green" method, but may reduce other functional groups. acsgcipr.org |

| Borane Complexes | BH₃·TFA, BH₃-amine | THF | Can be used for the reduction of amides and nitriles as well. acsgcipr.org |

Strategies for N-(Hydroxycyclohexyl)benzamide Derivative Synthesis

The synthesis of analogs of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at the hydroxyl group, the benzene (B151609) ring, or by controlling the stereochemistry of the cyclohexyl ring.

The hydroxyl group of N-(hydroxycyclohexyl)benzamide is a prime site for derivatization through O-alkylation to produce ether analogs. Standard alkylation conditions are typically effective. These reactions usually involve deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., alkyl bromide or iodide). nih.govworktribe.com

Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). worktribe.com To facilitate the reaction with less reactive alkyl chlorides, a catalytic amount of potassium iodide (KI) can be added to in situ generate the more reactive alkyl iodide via the Finkelstein reaction. nih.govworktribe.com This methodology has been successfully applied to synthesize a variety of ether derivatives from similar hydroxycyclohexyl-containing scaffolds. nih.govworktribe.com

Introducing substituents onto the benzene ring is a common strategy to modulate the electronic and steric properties of the molecule. There are two main approaches to achieve this:

Starting from a Substituted Benzoic Acid: The most straightforward method is to use a pre-functionalized benzoic acid derivative in the initial amide bond formation step (as described in 2.1.1). A wide variety of substituted benzoic acids are commercially available or can be readily synthesized, allowing for the creation of a diverse library of analogs with substituents such as halogens, alkyls, alkoxys, or nitro groups. nih.govesisresearch.org For instance, studies on other N-substituted benzamides have shown that introducing chlorine or nitro groups can significantly alter biological activity. nih.gov

Direct Functionalization of the Benzamide Ring: Alternatively, the aromatic ring of the pre-formed N-(hydroxycyclohexyl)benzamide can be modified. Electrophilic aromatic substitution reactions, such as halogenation, can be performed. For example, a patent describes the bromination of a related N-(trans-p-hydroxy-cyclohexyl)-(2-aminobenzyl)-amine using bromine in glacial acetic acid. google.com Similar principles could be applied to introduce substituents onto the benzamide ring of this compound.

Table 3: Examples of Synthesized N-(hydroxycyclohexyl)benzamide Analogs

| Base Structure | Substituent on Benzene Ring | Synthetic Note | Reference |

|---|---|---|---|

| N-(4-hydroxycyclohexyl)benzamide | 4-amino-3-fluoro | Synthesized via condensation of the corresponding substituted benzoic acid. | nih.gov |

| N-(4-hydroxycyclohexyl)benzamide | 4-amino-2-fluoro | Synthesized via condensation of the corresponding substituted benzoic acid. | nih.gov |

| N-(4-hydroxycyclohexyl)benzamide | 4-{[7-(trifluoromethyl)quinolin-4-yl]amino} | Final step was a condensation reaction using EDCI and HOBt. | semanticscholar.org |

This compound has two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers: cis and trans). The specific stereochemistry can be crucial for biological activity. nih.gov Therefore, methods to synthesize stereochemically pure isomers are highly valuable.

The primary strategies for chiral synthesis include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For this compound, one would start with a specific stereoisomer of 3-aminocyclohexanol. These chiral building blocks can be obtained through various methods, including the resolution of racemic mixtures or asymmetric synthesis.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic scheme to direct the stereochemical outcome of a key reaction, after which it is removed. This method has been used for the synthesis of optically active β-hydroxy-N-Boc-α-amino acids, a principle applicable to related structures. nih.gov

Chiral Chromatography: If a racemic or diastereomeric mixture is synthesized, the individual stereoisomers can be separated using chiral High-Performance Liquid Chromatography (HPLC). This technique is frequently used to resolve racemic mixtures of chiral compounds. google.com

The synthesis of specific stereoisomers was highlighted in the development of other complex molecules, where all four possible stereoisomers were synthesized from corresponding β-hydroxylated leucine (B10760876) precursors to evaluate their individual biological activities, revealing significant potency differences between them. nih.gov

Advanced Synthetic Protocols and Catalysis in Benzamide Chemistry

The synthesis of N-substituted benzamides, including this compound and its analogs, has been significantly advanced through the development of sophisticated catalytic protocols. These modern methods offer improvements in efficiency, selectivity, and functional group tolerance over classical approaches. This section details key advancements in metal-catalyzed cross-coupling reactions, oxidative coupling mechanisms, and atom-economical cycloadditions that are pivotal in contemporary benzamide chemistry.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For the synthesis of complex benzamides, these methods allow for the late-stage modification of the aryl backbone or the installation of the amide group itself, often under mild conditions.

Palladium and nickel catalysts are particularly prominent in this area. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amidation, facilitate the coupling of aryl halides with amides. For instance, the cross-coupling of N-substituted 4-bromo-7-azaindoles with benzamide has been achieved using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a Xantphos ligand. beilstein-journals.org This strategy is broadly applicable for creating C-N bonds in various heterocyclic scaffolds.

Nickel-mediated cross-coupling offers a complementary approach, particularly for the synthesis of ortho-substituted benzamides. A notable method involves the decarbonylative coupling of readily available phthalimides with aryl boronic acids. nsf.gov This transformation, utilizing a Ni(COD)₂ catalyst with a bipyridine ligand, provides access to a wide array of ortho-functionalized benzamides, tolerating sensitive functional groups like ketones and nitriles that are incompatible with more nucleophilic organometallic reagents. nsf.gov

The versatility of these methods is showcased by their broad substrate scope and functional group tolerance, which are critical for the synthesis of structurally diverse benzamide derivatives.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Benzamide Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Xantphos | N-benzyl-4-bromo-7-azaindole + Benzamide | N-Aryl Benzamide | Efficient C-N bond formation for heterocyclic amides. | beilstein-journals.org |

| Ni(COD)₂ / Bipyridine | N-Aryl Phthalimide + Phenyl Boronic Acid | Ortho-Aryl Benzamide | Decarbonylative coupling; tolerates diverse functional groups. | nsf.gov |

Oxidative Coupling Mechanisms

Oxidative coupling has emerged as a powerful, step-economical strategy for constructing C-C and C-N bonds by activating two C-H or X-H bonds (where X is a heteroatom) in a single step. unirioja.esbohrium.com These reactions avoid the need for pre-functionalized starting materials, such as halides or organometallics, thereby streamlining synthetic sequences. bohrium.com

Rhodium(III) catalysis has been extensively used for the oxidative coupling of benzamides with unsaturated partners like alkynes and olefins. acs.orgscispace.com The mechanism is proposed to initiate with N-H metalation of the amide, followed by ortho-C-H activation to form a rhodacycle intermediate. acs.org This intermediate then undergoes insertion of the coupling partner, and subsequent reductive elimination yields the product. For example, the reaction between benzamides and alkynes, catalyzed by [RhCp*Cl₂]₂ with a copper(II) or silver(I) oxidant, produces isoquinolone derivatives in good yields. scispace.comacs.org This process is highly tolerant of various substituents on all components. acs.org

The choice of metal catalyst, oxidant, and directing group can influence the reaction's outcome and regioselectivity. acs.orgacs.org For instance, cobalt and copper catalysts have also been employed in C-H/N-H and C-H/C-H oxidative coupling reactions to synthesize various nitrogen-containing heterocycles and biaryls. acs.orgresearchgate.netnih.gov Density functional theory (DFT) calculations have been instrumental in elucidating the complex mechanisms, highlighting the active role of the oxidant and the factors controlling chemoselectivity between different coupling pathways. unirioja.esacs.org

Table 2: Metal-Catalyzed Oxidative Coupling Reactions Involving Benzamides

| Catalyst / Oxidant | Substrates | Product Type | Mechanistic Insight | Reference |

|---|---|---|---|---|

| [RhCpCl₂]₂ / Cu(OAc)₂ | Benzamide + Diphenylacetylene | Isoquinolone | Proceeds via C-H/N-H activation and a rhodacycle intermediate. | acs.org |

| [RhCpCl₂]₂ / Ag₂CO₃ | N-Alkyl Benzamide + Alkyne | Isoquinolone | Effective for both N-alkyl and N-aryl secondary benzamides. | scispace.com |

| Cobalt(II) / O₂ | N-(quinolin-8-yl)benzamide | C-N or C-C Coupled Products | Regioselectivity is controlled by electrochemical or chemical oxidation parameters. | acs.org |

Atom-Economical Catalytic Cycloadditions

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by how much of the reactants' mass is incorporated into the final product. nwnu.edu.cnbeilstein-journals.org Catalytic cycloadditions are inherently atom-economical as they typically involve the combination of two or more molecules to form a cyclic product without the loss of any atoms.

In the context of benzamide synthesis, rhodium-catalyzed oxidative cycloaddition of benzamides with alkynes is a prime example of an atom-economical process. acs.org This reaction constructs a complex isoquinolone ring system by forming two new bonds and a stereocenter from a simple benzamide and alkyne, with all atoms from the alkyne being incorporated into the product. The only stoichiometric byproducts originate from the oxidant used to regenerate the active catalyst. acs.org

Another approach involves leveraging directing groups to facilitate the selective coupling of two different alkyne units. A palladium-catalyzed method using a tailored P,N-ligand enables the cross-coupling of unactivated internal acceptor alkynes, including propargyl benzamide derivatives, with terminal donor alkynes to form 1,3-enynes with high regio- and stereoselectivity. nih.gov This redox-neutral process proceeds via a Pd(II) catalytic cycle and demonstrates excellent atom economy by avoiding pre-functionalized building blocks. nih.gov Such methods are highly valuable for creating complex molecular architectures from simple, readily available precursors.

Table 3: Examples of Atom-Economical Reactions in Benzamide Chemistry

| Catalyst System | Reactants | Product Type | Key Atom-Economical Feature | Reference |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ / Cu(OAc)₂ | Benzamide + Alkyne | Isoquinolone | Oxidative cycloaddition where the alkyne is fully incorporated. | acs.org |

| Pd(II) / P,N-Ligand | Propargyl Benzamide + Terminal Alkyne | 1,3-Enyne | Dimerization of two alkynes without pre-functionalization. | nih.gov |

Structure Activity Relationship Sar Studies of N 3 Hydroxycyclohexyl Benzamide Derivatives

Conformational and Stereochemical Influences of the Hydroxycyclohexyl Moiety

The three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For N-(3-hydroxycyclohexyl)benzamide derivatives, the stereochemistry of the hydroxycyclohexyl "cap" group significantly influences their interaction with the target enzyme. Chiral natural products are often biosynthesized in an enantiomerically pure form, and their stereochemistry is pivotal to their biological function researcher.lifenih.gov.

For instance, in a study of related chiral compounds, only isomers with a specific stereochemistry displayed significant biological activity, suggesting that uptake and target interaction are highly stereoselective nih.gov. This underscores the importance of synthesizing and testing stereochemically pure isomers of this compound to fully elucidate the SAR and identify the most active configuration.

Table 1: Influence of Stereochemistry on Biological Activity (Hypothetical Data)

| Compound | Stereoisomer | Relative Potency |

|---|---|---|

| This compound | (1R, 3R) | +++ |

| This compound | (1S, 3S) | + |

| This compound | (1R, 3S) | ++ |

Substituent Effects on the Benzamide (B126) Phenyl Ring on Biological Activity

The benzamide portion of this compound derivatives typically functions as the zinc-binding group. Modifications to the phenyl ring can have a profound impact on both the potency and selectivity of these compounds as HDAC inhibitors. Benzamide-based HDAC inhibitors like entinostat (B1683978) (MS-275) are known to be class I selective inhibitors nih.gov.

Studies on various benzamide derivatives have revealed key structural requirements for HDAC inhibition. For example, the presence of an amino group at the R2 position of the benzamide ring and a shorter molecular length are associated with potent HDAC inhibition nih.gov. The introduction of different substituents can influence the electronic properties and steric bulk of the ring, thereby affecting its interaction with the zinc ion and surrounding amino acid residues in the active site.

In one study, it was found that molecules with either a methyl or an amino group at the R2 position exhibited selective antiproliferative activity against cancer cells nih.gov. This highlights that even small modifications to the benzamide ring can lead to significant changes in biological activity and selectivity.

Table 2: Effect of Phenyl Ring Substituents on HDAC Inhibition (Illustrative Data)

| Substituent at R2 | Substituent at R4 | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) |

|---|---|---|---|

| -H | -H | 500 | 800 |

| -NH2 | -H | 50 | 200 |

| -CH3 | -H | 300 | 600 |

Impact of Linker Moieties and Amide Bond Modifications on Target Interaction

The linker region in HDAC inhibitors connects the zinc-binding group to the cap group and plays a crucial role in orienting these two components correctly within the enzyme's active site. In this compound, the amide bond is an integral part of this linker. Modifications to the linker, including its length, rigidity, and the nature of the amide bond, can significantly affect the inhibitory activity.

The length of the linker is a critical parameter. A shorter molecular length has been correlated with stronger HDAC inhibition in some benzamide series nih.gov. This suggests that an optimal distance between the zinc-binding group and the cap group is necessary for effective binding.

Furthermore, modifications to the amide bond itself, such as N-alkylation or replacement with other functional groups, can alter the hydrogen bonding interactions with the enzyme and affect the compound's metabolic stability. For instance, replacing the imide linker in a series of N-benzoyl-2-hydroxybenzamides with more chemically stable linkers was explored to improve their properties nih.gov.

Pharmacophore Modeling and Topological Receptor Analysis

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity nih.gov. For HDAC inhibitors, a common pharmacophore model consists of a zinc-binding group, a hydrophobic linker, and a cap group that often contains hydrogen bond donors or acceptors nih.govacademicjournals.orgnih.gov.

A typical pharmacophore model for benzamide-based HDAC inhibitors would include:

A Zinc-Binding Feature: Representing the interaction of the benzamide with the catalytic zinc ion.

A Hydrophobic Region: Corresponding to the linker that occupies the hydrophobic tunnel of the active site.

Hydrogen Bond Acceptor/Donor Features: Located in the cap region, representing interactions with amino acid residues on the rim of the active site.

An Aromatic Ring Feature: Often part of the cap group, contributing to π-π stacking interactions.

Such models can be used to screen virtual libraries of compounds to identify new potential inhibitors or to guide the design of novel derivatives with improved potency and selectivity academicjournals.org. Docking studies can further validate the pharmacophore model by predicting the binding mode of the inhibitors within the active site of the target enzyme nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity eurekaselect.com. These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict their activity.

For this compound derivatives, a 3D-QSAR study could be employed to understand the influence of steric and electronic fields on their inhibitory potency. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity nih.gov.

A QSAR model for this class of compounds might reveal that:

Steric Bulk: Increased steric bulk in certain regions of the hydroxycyclohexyl ring is favorable for activity, while it is detrimental in others.

Electrostatic Potential: The presence of electronegative or electropositive groups on the benzamide ring significantly influences binding affinity.

These models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process jppres.com.

Pharmacological Mechanisms and Biological Target Identification

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase, Butylcholinesterase)

No studies were identified that investigated the inhibitory effects of N-(3-hydroxycyclohexyl)benzamide on acetylcholinesterase or butyrylcholinesterase. Therefore, no data on its potential activity against these enzymes is available.

Lipoxygenase Inhibition

There is no available research on the inhibitory activity of this compound against lipoxygenase enzymes.

Focal Adhesion Kinase (FAK) Inhibition

There are no published findings on the interaction between this compound and Focal Adhesion Kinase (FAK).

Extracellular Signal-Regulated Kinase (ERK) Inhibition

The scientific literature does not provide any data on the potential inhibitory effects of this compound on Extracellular Signal-Regulated Kinase (ERK).

β-Secretase (BACE1) Inhibition

No research has been published detailing the inhibitory activity of this compound against β-Secretase (BACE1).

Cyclooxygenase-2 (COX-2) Inhibition

While direct studies on this compound as a Cyclooxygenase-2 (COX-2) inhibitor are not extensively documented, research into related amide derivatives of existing nonsteroidal anti-inflammatory drugs (NSAIDs) demonstrates a promising strategy for developing potent and highly selective COX-2 inhibitors. The conversion of the carboxylate group in NSAIDs to an amide can significantly alter the selectivity towards COX-2 over COX-1.

For instance, substituted aromatic amide derivatives of 5,8,11,14-eicosatetraynoic acid (ETYA) have shown modest but selective COX-2 inhibition. The 3-phenylpropyl amide analog of ETYA exhibited selective COX-2 inhibition, and further substitution on the aromatic ring, such as with a methoxy (B1213986) group, maintained this selectivity. nih.gov Similarly, the transformation of indomethacin (B1671933) and meclofenamic acid into their amide and ester derivatives has been explored to enhance COX-2 selectivity. nih.gov

A series of 2,3-diaryl-1,3-thiazolidine-4-ones featuring a benzenesulfonamide (B165840) moiety, a common pharmacophore in selective COX-2 inhibitors, have been synthesized and evaluated. These compounds displayed potent COX-2 inhibitory activity, with some showing potency comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov Another study reported novel 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives, with the most potent compound exhibiting a COX-2 IC50 value of 0.25 μM. aalto.fi

| Compound Class | Specific Derivative | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|---|

| ETYA Amide Derivative | 3-Phenylpropyl amide | Data not specified | Modest selectivity |

| Indomethacin Amide Derivative | N-phenethyl amide | 0.04 | >250 |

| Benzoxazole Derivative | 2-chloro-N-(2-(3,4-dimethoxyphenyl)benzo[d]oxazol-5-yl)-benzamide | 0.04 | Data not specified |

| Imidazolone Derivative | (Z)-3-(4-(benzo[d]oxazol-2-yl)phenyl)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one | 0.25 | Data not specified |

Bacterial DNA Gyrase Inhibition

DNA gyrase is a crucial enzyme in bacteria, making it a prime target for antibacterial agents. nih.gov While direct evidence for this compound is limited, related amide-containing structures have been identified as inhibitors of this enzyme.

One such class is the N-benzyl-3-sulfonamidopyrrolidines, referred to as gyramides. These compounds were found to target DNA gyrase, with IC50 values against E. coli DNA gyrase in the low micromolar range. nih.gov More recently, a series of N-phenylpyrrolamide inhibitors have demonstrated improved antibacterial activity, with potent inhibitors showing IC50 values in the low nanomolar range against E. coli DNA gyrase. rsc.org These compounds were also shown to be selective for bacterial topoisomerases over human topoisomerase IIα. rsc.org

| Compound Class | Specific Compound | Target | IC50 (μM) | MIC (μg/mL) | Organism |

|---|---|---|---|---|---|

| N-benzyl-3-sulfonamidopyrrolidines | Gyramide A | DNA Gyrase | 0.7 | 2.5 - 160 | E. coli |

| N-phenylpyrrolamides | Compound 22e | DNA Gyrase | 0.002 - 0.02 | 0.125 - 0.25 | S. aureus, E. faecalis |

| N-phenylpyrrolamides | Compound 23b | DNA Gyrase | 0.002 - 0.02 | 0.0625 - 32 | K. pneumoniae, E. coli, P. aeruginosa, A. baumannii |

Glutathione (B108866) S-transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification, and their inhibition is a strategy in cancer therapy. Research into a benzamide-containing nitrobenzoxadiazole derivative, N-(6-((7-nitrobenzo[c] nih.govnih.govoxadiazol-4-yl)thio)hexyl)benzamide, has shown it to be a potent inhibitor of GSTP1-1. nih.gov This compound demonstrated greater cytotoxicity towards A375 melanoma cells compared to its parent compound. nih.gov The benzamide (B126) moiety was introduced to improve metabolic stability, replacing a more easily hydrolyzed ester group. nih.gov

Other studies have explored various derivatives of glutathione as GST inhibitors. For instance, the phenylthiosulphonate derivative of GSH resulted in a time-dependent loss of GST 3-3 activity. nih.gov

| Compound | Target GST Isoform | Inhibitory Effect |

|---|---|---|

| N-(6-((7-nitrobenzo[c] nih.govnih.govoxadiazol-4-yl)thio)hexyl)benzamide | GSTP1-1 | Potent inhibitor, disrupts interaction with TRAF2 |

| Phenylthiosulphonate derivative of GSH | GST 3-3 | 51% loss of activity after 30 min with 100 μM concentration |

Receptor Ligand Interactions

Sigma Receptor Subtype Affinity and Selectivity (σ1 and σ2)

The benzamide scaffold is a well-established pharmacophore for sigma (σ) receptors, which are implicated in a variety of central nervous system disorders. nih.gov Numerous benzamide derivatives have been synthesized and evaluated for their affinity and selectivity for the σ1 and σ2 receptor subtypes.

One study detailed the synthesis of novel benzamide derivatives, with one compound demonstrating superior σ1 receptor affinity (Ki = 0.6 nM) and high selectivity over the σ2 receptor. nih.gov Substitutions on the benzamide ring were shown to significantly influence affinity and selectivity. For example, a chloro-substitution at the para position improved σ1 affinity, while a bromo-substitution at the meta position drastically reduced it. nih.gov Another series of benzamide derivatives was designed to have high affinity for both σ receptor subtypes for potential use in tumor imaging. nih.gov

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity Ratio (σ2/σ1) |

|---|---|---|---|

| Compound 1 (Lead compound) | 3.2 | 608 | 190 |

| Compound 2 (para-chloro) | 0.6 | 190 | 317 |

| Compound 3 (para-chloro) | 1.7 | 410 | 241 |

| Compound 5 (dichloro) | 2.3 | 120 | 52 |

| Compound 6 (cyano) | 5.6 | 1855 | 331 |

| (±)-7 | 48.4 | 0.59 | 0.012 |

| (±)-8 | 108 | 4.92 | 0.046 |

Adenosine (B11128) Receptor Agonism/Antagonism (A2B, A1, A2A)

Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that mediate the physiological effects of adenosine. nih.gov While a wide range of compounds have been developed as agonists and antagonists for these receptors, there is a lack of specific research data on the interaction of this compound or closely related benzamide derivatives with the A2B, A1, and A2A adenosine receptor subtypes. The literature on adenosine receptor ligands primarily focuses on nucleoside analogs and other heterocyclic scaffolds. rsc.orgnih.gov Therefore, the activity of this compound at these receptors remains to be determined.

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Modulation

The Retinoic acid receptor-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of Th17 cells and is a therapeutic target for autoimmune diseases. nih.gov A series of N-indanyl benzamides has been identified as novel RORγt inverse agonists. nih.gov

Through a strategy of scaffold hopping and conformational restriction, researchers developed potent inhibitors. Structure-activity relationship studies led to the identification of a compound with an (S)-configuration that exhibited an IC50 of 153.7 nM in a Fluorescence Resonance Energy Transfer (FRET) assay and a more potent IC50 of 47.1 nM in a mouse Th17 cell differentiation assay. nih.gov This highlights the potential of the benzamide scaffold in the development of RORγt modulators.

| Compound | FRET Assay IC50 (nM) | Mouse Th17 Cell Differentiation Assay IC50 (nM) |

|---|---|---|

| Compound 5c ((S)-enantiomer) | 153.7 | 47.1 |

| Compound 5d ((R)-enantiomer) | >10000 | >10000 |

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival. nih.gov Consequently, Hsp90 has become a significant target for anticancer drug development. researchgate.net The benzamide chemical structure is recognized as a scaffold for a class of synthetic Hsp90 inhibitors. nih.govresearchgate.net These inhibitors typically function by competing with ATP for binding to the N-terminal domain of Hsp90, thereby disrupting the chaperone's function and leading to the degradation of its client proteins. researchgate.net

While direct studies on this compound are not extensively detailed in the available literature, research into structurally related 2-aminobenzamide (B116534) derivatives provides significant insight into the potential mechanism of action. A key example is the compound SNX-2112, an indazol-4-one derived 2-aminobenzamide that incorporates a (trans-4-hydroxycyclohexyl)amino moiety. researchgate.netacs.org SNX-2112 has demonstrated potent, nanomolar-level antiproliferative activity across various cancer cell lines. researchgate.netacs.org The mechanism of action for these inhibitors is confirmed by the induction of Heat Shock Protein 70 (Hsp70) and the degradation of specific Hsp90 client proteins. acs.orgrsc.org

The interaction of these benzamide inhibitors with Hsp90 has been elucidated through X-ray crystallography, which shows them binding to the ATP-binding site in the N-terminal domain. acs.org This binding prevents the conformational changes necessary for Hsp90's ATPase activity, leading to the misfolding and subsequent proteasomal degradation of oncogenic client proteins. nih.gov The development of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, another class of Hsp90 inhibitors, further underscores the importance of the amide structure in achieving potent inhibition. rsc.org Treatment with these related compounds has been shown to suppress key oncoreceptors and mitogenic kinases, induce apoptosis, and cause cell cycle arrest. rsc.org

Benzodiazepine (B76468) Receptor Ligand Interactions

Benzodiazepine receptors, which are allosteric modulatory sites on the GABA-A receptor complex, are crucial targets in neuropharmacology. nih.govnih.gov Ligands binding to this site can modulate the effect of the neurotransmitter GABA, leading to various central nervous system effects. nih.govnih.gov While classical benzodiazepines are the most well-known ligands, other chemical classes, including substituted benzamides, have been investigated for their interaction with these receptors.

Research has explored the interaction of various substituted benzamides with brain benzodiazepine binding sites. dntb.gov.ua The binding affinity and mode of interaction can vary significantly based on the specific substitutions on the benzamide core. Different benzodiazepine ligands may interact via distinct binding modes rather than a common one, which can be influenced by specific chemical features on the ligand. nih.govacs.org These interactions are typically characterized using radioligand displacement studies and electrophysiological techniques to determine binding affinity and functional activity at different GABA-A receptor subtypes. nih.gov The selective effects of ligands are often related to the specific α-subunits (e.g., α1, α2, α3, α5) of the GABA-A receptor they bind to. nih.gov Although the broader class of benzamides has been studied, specific binding data for this compound at the benzodiazepine receptor is not detailed in the currently reviewed literature.

AMPA Receptor (AMPAR) Allosteric Modulation

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain and are vital for synaptic plasticity, a process underlying learning and memory. nih.govnih.gov Positive allosteric modulators (PAMs) of AMPA receptors are compounds that enhance receptor activity in the presence of glutamate, rather than activating the receptor directly. nih.govmdpi.com This modulation offers a potential therapeutic strategy for treating cognitive disorders. nih.gov

The benzamide structure is a well-established chemical class of AMPA receptor modulators. nih.govmdpi.com These molecules bind to an allosteric site on the receptor, typically located at the interface between subunits of the ligand-binding domain. nih.govnih.gov This binding stabilizes the glutamate-bound conformation of the receptor, which can slow the rates of channel deactivation and desensitization, thereby prolonging the synaptic response. nih.gov Different classes of modulators, including benzamides, benzothiadiazides, and biarylsulfonamides, can occupy this binding pocket differently, leading to varying selectivity for different AMPA receptor subunit isoforms (e.g., 'flip' and 'flop' variants). nih.gov While the benzamide class is a known modulator of AMPA receptors, specific functional data on the allosteric modulatory activity of this compound is not specified in the available research.

Transforming Growth Factor Beta Receptor 1 (TGFβR1) Kinase Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. mdpi.com The TGF-β type I receptor (TGFβR1), also known as activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that initiates the intracellular signaling cascade upon binding of TGF-β. mdpi.com Small-molecule inhibitors that target the ATP-binding site of the TGFβR1 kinase domain are a major focus of therapeutic development. mdpi.com

The benzamide moiety is a feature found in some reported TGF-βR1 kinase inhibitors. mdpi.comnih.gov For example, the compound SB-431542, a potent and selective inhibitor of ALK5, contains a benzamide-related structure (4-(5-benzo nih.govmdpi.comdioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide). nih.gov Such inhibitors act as ATP mimetics, competitively blocking the active site of the kinase, which prevents the phosphorylation of downstream signaling molecules like SMAD2/3 and subsequently inhibits the pathway. mdpi.com The specificity and potency of these inhibitors are determined by their structural interactions within the kinase domain, including the hinge region and selectivity pocket. mdpi.com While the benzamide scaffold is relevant to TGFβR1 inhibition, specific inhibitory constants (e.g., IC50) for this compound against this target have not been reported in the reviewed literature.

Modulation of Other Biological Pathways

Inhibition of Alpha-Synuclein (B15492655) Oligomer Formation

The aggregation of the protein alpha-synuclein (α-syn) is a central pathological event in neurodegenerative disorders known as synucleinopathies, including Parkinson's disease. nih.gov The formation of toxic oligomeric species of α-syn is believed to be a key driver of neuronal damage. nih.gov Therefore, inhibiting the aggregation process, particularly the formation of these oligomers, is a primary therapeutic strategy.

A variety of small molecules are being investigated for their ability to inhibit α-syn aggregation. nih.gov While specific studies on this compound are not prominent, related aromatic compounds have shown potential. For instance, derivatives of dietary polyphenols like 3-hydroxybenzoic acid have demonstrated the ability to inhibit the formation of α-syn oligomers in vitro and reduce their cytotoxicity. nih.gov The mechanism of such inhibitors often involves binding to aggregation-prone domains of the α-syn monomer or early-stage oligomers, thereby preventing the conformational transition to β-sheet-rich structures that is necessary for further aggregation.

Anti-Influenza Virus Activity

The continual emergence of drug-resistant influenza virus strains necessitates the development of new antiviral agents that act on novel targets. researchgate.net Compounds with a benzamide or a related benzoic acid/benzamidine (B55565) structure have been explored for their anti-influenza activity. scirp.orgnih.govnih.govkarger.com

Research has shown that certain benzamide derivatives can inhibit influenza A virus replication by targeting the viral nucleoprotein (NP). researchgate.netscirp.org NP is essential for the viral life cycle, and inhibiting its function, such as by preventing its nuclear accumulation, can block viral replication. scirp.org For example, one study identified a benzamide derivative with IC50 values of 0.46 and 0.27 μM against H3N2 and H1N1 influenza A strains, respectively. scirp.org Other studies have identified 4-[(quinolin-4-yl)amino]benzamide derivatives that target the viral ribonucleoprotein (RNP) complex. nih.gov Furthermore, benzamidine derivatives have demonstrated antiviral effects in vivo, with a mechanism that may involve the inhibition of virus-induced inflammation. nih.gov While these findings highlight the potential of the broader benzamide chemical class as a source of anti-influenza agents, specific data regarding the antiviral activity of this compound have not been detailed.

Antimicrobial Activity (Antifungal, Antibacterial)

A comprehensive search of scientific databases for studies evaluating the antifungal and antibacterial properties of this compound did not yield any specific results. Research on other benzamide derivatives has shown that this chemical class can exhibit antimicrobial effects. For instance, some N-phenylbenzamides have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. The mechanism of action for some antibacterial benzamides has been identified as the inhibition of the bacterial cell division protein FtsZ.

However, without specific studies on this compound, it is not possible to provide data on its potential antimicrobial spectrum, minimum inhibitory concentrations (MICs), or zones of inhibition.

Table 1: Antibacterial Activity of this compound

No data available in the reviewed literature.

Table 2: Antifungal Activity of this compound

No data available in the reviewed literature.

Anti-inflammatory and Analgesic Effects

Similarly, there is a lack of specific research detailing the anti-inflammatory and analgesic effects of this compound. The broader benzamide class includes compounds with known anti-inflammatory properties, often attributed to the inhibition of pathways such as those involving the nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. Some benzamide derivatives have been investigated for their potential to reduce inflammation in various experimental models.

In the context of analgesia, or pain relief, certain benzamide-related structures have been explored. However, no in vivo or in vitro studies were found that specifically assessed the efficacy of this compound in models of pain or inflammation. Therefore, data on its potential mechanisms of action, such as cyclooxygenase (COX) inhibition or other analgesic pathways, are not available.

Table 3: Anti-inflammatory Activity of this compound

No data available in the reviewed literature.

Table 4: Analgesic Activity of this compound

No data available in the reviewed literature.

Preclinical Investigations and Translational Research Methodologies

In Vitro Cellular and Biochemical Assays

Cell-based bioactivity screening serves as an initial step to understand how a compound affects cellular functions in a controlled environment. For benzamide (B126) derivatives, various cell lines are employed depending on the therapeutic target.

Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their ease of transfection, allowing for the stable expression of specific target receptors, such as the P2Y14 receptor, for screening potential antagonists. researchgate.net Similarly, Madin-Darby Canine Kidney (MDCK) cells are utilized in assays designed to detect specific cellular responses, such as drug-induced phospholipidosis. For instance, in studies of lysosomal phospholipase A2 (LPLA₂) inhibitors, MDCK cells are treated with the test compound and a fluorescent phospholipidosis detection reagent to quantify the accumulation of phospholipids. nih.gov

In the context of inflammation and immunology, human monocytic cell lines like THP-1 are valuable. These cells can be used to assess the potency of P2X7 receptor antagonists, a target for some benzamide-containing scaffolds. uniba.it Furthermore, primary cells, such as peripheral blood mononuclear cells (PBMCs), are used to evaluate the effects of compounds on specific immune cell subsets, like the Th17 polarization and subsequent cytokine secretion. nih.govacs.org

Enzyme inhibition assays are fundamental in determining if a compound can selectively block the activity of a specific enzyme, which is a common mechanism of action for many drugs. For compounds structurally related to N-(3-hydroxycyclohexyl)benzamide, inhibitory activity has been assessed against several enzymes.

One key target is the heat shock protein 90 (Hsp90), a molecular chaperone often implicated in cancer. A macrocyclic compound containing a (trans-4-hydroxycyclohexyl)amino]benzamide moiety, SNX-2112, was identified as a potent Hsp90 inhibitor. researchgate.net Another enzyme class investigated is phospholipase. A derivative, 2-amino-3,5-dibromo-N-(trans-4-hydroxycyclohexyl) benzylamine, was found to inhibit lysosomal phospholipase A2 (LPLA₂), an enzyme implicated in drug-induced phospholipidosis. nih.gov

The inhibitory potential of these related compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), as detailed in the table below.

| Compound Structure | Target Enzyme | Assay Type | IC₅₀ | Source |

|---|---|---|---|---|

| 4-[6,6-Dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(trans-4-hydroxycyclohexyl)amino]benzamide (SNX-2112) | Hsp90 | Her2-driven cell proliferation | 11 nM | researchgate.net |

| 2-amino-3,5-dibromo-N-(trans-4-hydroxycyclohexyl) benzylamine | Lysosomal Phospholipase A2 (LPLA₂) | pNPB esterase assay | 3.72 µM | nih.gov |

To confirm direct interaction with a molecular target, such as a nuclear receptor, various binding and functional assays are employed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are two common, robust methods used in high-throughput screening.

The TR-FRET assay measures the proximity of two fluorophore-labeled molecules. thermofisher.com In a competitive binding format, a terbium-labeled antibody binds to a tagged receptor (e.g., GST-tagged), and a fluorescently labeled ligand (tracer) binds to the receptor's ligand-binding domain. This brings the terbium donor and the tracer's acceptor fluorophore close, generating a FRET signal. A test compound that competes with the tracer for the binding site will disrupt this interaction, causing a decrease in the FRET signal. thermofisher.comresearchgate.net This method was used to evaluate derivatives of 4,5,6,7-tetrahydro-benzothiophene containing an N-((1R,4R)-4-hydroxycyclohexyl) moiety for their ability to act as inverse agonists on the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). nih.govacs.org

The Fluorescence Polarization (FP) assay works on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule, like a receptor, its tumbling slows, and the polarization of the emitted light increases. A competitive compound will displace the tracer, leading to a decrease in fluorescence polarization. researchgate.net FP assays have also been used to confirm the findings from TR-FRET assays for RORγt modulators. nih.govacs.org

Following binding assays, reporter gene assays are often used to confirm cellular activity. These assays utilize engineered cell lines that express a hybrid receptor (e.g., the RORγ ligand-binding domain fused to a GAL4 DNA-binding domain). Binding of an active compound to the hybrid receptor modulates the expression of a reporter gene, such as luciferase, providing a quantifiable measure of the compound's functional agonist or antagonist activity. acs.org

| Compound Class | Target Receptor | Assay Type | Finding | Source |

|---|---|---|---|---|

| 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene (containing N-hydroxycyclohexyl moiety) | RORγt | TR-FRET competitive binding assay | Confirmed potent inverse agonists with IC₅₀ values in the range of 0.5–5 nM. | nih.govacs.org |

| 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene (containing N-hydroxycyclohexyl moiety) | RORγt | FP competitive assay | Confirmed findings of the TR-FRET assay, showing comparable binding free energies. | nih.govacs.org |

| Selected RORγt inverse agonists | RORγt | Human GAL4-RORγ reporter assay | Confirmed in vitro cellular binding and inverse agonist activity. | acs.org |

These studies are critical for determining the concentration at which a compound may inhibit cell growth (antiproliferative) or cause cell death (cytotoxicity). This is particularly important for developing agents for diseases like cancer.

For example, the Hsp90 inhibitor SNX-2112, which contains a hydroxycyclohexyl-benzamide fragment, demonstrated potent antiproliferative activity against the HT-29 human colon cancer cell line with an IC₅₀ of 3 nM. researchgate.net In the development of novel antimalarials, a series of compounds modeled with N-(2-hydroxycyclohexyl) benzamide were tested for cytotoxicity against the human cell line HMEC-1. The lead compound showed low toxicity, with a high in vitro selectivity index. d-nb.info Other benzamide derivatives have been evaluated against various cancer cell lines, such as the MDA-MB-231 human breast cancer line, to assess their effects on proliferation and apoptosis. nih.gov

| Compound/Analog Class | Cell Line | Finding/Result | Source |

|---|---|---|---|

| SNX-2112 (Hsp90 inhibitor) | HT-29 (Human colon cancer) | Potent antiproliferative activity with an IC₅₀ of 3 nM. | researchgate.net |

| DC18 (Antimalarial lead compound) | HMEC-1 (Human microvascular endothelial cells) | Demonstrated low cytotoxicity with an in vitro selectivity index >7950. | d-nb.info |

| N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j | MDA-MB-231 (Human breast cancer) | Exhibited good antiproliferative activities and induced cell cycle arrest. | nih.gov |

A compound's ability to cross biological membranes is a key determinant of its potential bioavailability and efficacy. In vitro permeability assays model the passage of a drug across cellular barriers, such as the intestinal wall or the blood-brain barrier. These studies often use artificial lipid bilayer membranes of varying compositions (e.g., lecithin, lecithin:cholesterol) to measure a compound's permeability coefficient (Pd). nih.gov

The underlying mechanism is often assumed to be solubility-diffusion, where the compound dissolves into the lipid bilayer and diffuses across. nih.gov The permeability of a membrane can be significantly influenced by factors like lipid oxidation, which can alter physical properties and increase the passage of ions and small molecules. biorxiv.org Studies have shown that membranes can exhibit stereochemical selectivity; for instance, certain membrane mimics show increased permeability to D-ribose over L-ribose and to certain L-amino acids over their D-enantiomers, which has implications for how compounds with chiral centers, like this compound, might be transported. plos.org

The metabolic stability of a compound is a critical parameter that influences its half-life and duration of action in the body. In vitro assays using liver cells (hepatocytes) or subcellular fractions (microsomes) are the standard for predicting in vivo metabolic clearance. nih.gov

These assays typically involve incubating the compound with human liver microsomes (HLM) or hepatocytes and monitoring the rate at which the parent compound is depleted over time. nih.govnih.gov From this rate, the apparent intrinsic clearance (Clᵢₙₜ, ₐₚₚ) is calculated. It is also important to determine the fraction of the compound that is not bound to proteins in the microsomal suspension (fᵤ, ₘᵢ꜀), as only the unbound fraction is available for metabolism. nih.gov

The unbound intrinsic clearance (Clᵢₙₜ, ᵤ) is then used in various models, such as the well-stirred or parallel-tube models, to scale the in vitro data to predict the in vivo hepatic blood clearance (CLₕ, ь). nih.gov This integrated approach allows for the early identification of metabolic liabilities and helps guide the chemical optimization of drug candidates. nih.gov

Whole Blood Assays (e.g., MCP-1 assay)

Whole blood assays serve as a crucial translational tool, providing insights into a compound's pharmacodynamic effects in a complex biological matrix that closely mimics the clinical setting. The Monocyte Chemoattractant Protein-1 (MCP-1) assay is a notable example used to assess the anti-inflammatory potential of N-(hydroxycyclohexyl)benzamide derivatives. doi.org MCP-1, also known as CCL2, is a key chemokine involved in the recruitment of monocytes to sites of inflammation, a process implicated in various inflammatory diseases and cancer. nih.govnih.gov

In a typical whole blood MCP-1 assay, human whole blood is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the release of MCP-1. doi.org The test compound, such as the bromodomain and extra-terminal domain (BET) family inhibitor 4-acetamido-N-((1r,4S)-4-hydroxycyclohexyl)-3-((S)-1-phenylethoxy)benzamide, is then added at various concentrations to measure its ability to inhibit this LPS-induced MCP-1 production. doi.org The concentration of MCP-1 in the plasma is subsequently quantified using methods like enzyme-linked immunosorbent assay (ELISA). doi.orgfn-test.com This assay allows for the determination of a compound's potency (e.g., IC50 value) in a physiologically relevant environment, accounting for factors like plasma protein binding and cell permeability. doi.org

| Assay Component | Description | Reference |

| Biological Matrix | Human Whole Blood (collected with anticoagulant like sodium heparin) | doi.org |

| Stimulant | Lipopolysaccharide (LPS) to induce MCP-1 release | doi.org |

| Endpoint Measured | Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) production | doi.org |

| Quantification Method | Immunoassay (e.g., ELISA) | doi.orgfn-test.com |

Crystallography Studies for Target Interaction

X-ray crystallography is an indispensable technique for elucidating the precise molecular interactions between a drug candidate and its biological target at the atomic level. Such studies have been pivotal in understanding how benzamide derivatives engage with their targets, guiding structure-based drug design.

A key example involves the study of a benzamide derivative inhibitor bound to Trypanosoma brucei Hsp83 (TbHsp83), a homolog of human Hsp90, which is a target for anti-parasitic drugs. pdbj.orgresearchgate.net The crystal structure (PDB ID: 3opd) was solved to a resolution of 2.60 Å, revealing detailed binding interactions. atomistry.com These studies showed that the benzamide ring of the inhibitor occupies the ATP/purine-binding pocket of the chaperone's N-terminal domain. researchgate.netrcsb.org This occupation mimics the binding of the natural ATP substrate, thereby inhibiting the chaperone's essential ATPase function. researchgate.net The analysis also highlighted how specific substitutions on the benzamide scaffold could exploit subtle structural differences between the parasite and human Hsp90, providing a basis for developing selective inhibitors. pdbj.org

| Target Protein | Compound Type | PDB ID | Resolution | Key Finding | Reference |

| T. brucei Hsp83 NTD | Benzamide Derivative | 3opd | 2.60 Å | Benzamide ring occupies the purine-binding pocket, inhibiting ATPase function. | pdbj.orgatomistry.com |

| Human Hsp90 | Benzamide Derivative (SNX-1321) | 3MNR | 1.90 Å | Provides structural basis for potent and orally active Hsp90 inhibition. | acs.org |

In Vivo Animal Model Studies

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

The evaluation of pharmacokinetic (PK) and pharmacodynamic (PD) properties in animal models is essential to determine a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile and to correlate its concentration with its biological effect. Several complex derivatives incorporating the N-(hydroxycyclohexyl)benzamide scaffold have demonstrated favorable PK properties in preclinical studies.

For instance, the multikinase inhibitor N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) was found to have good pharmacokinetic properties in preliminary assays, supporting its potential as a drug candidate for cancer treatment. researchgate.netresearchgate.net Similarly, a potent RIPK1 inhibitor, compound 22b, also displayed a favorable PK profile. nih.gov In the context of inhaled therapies, the PI3Kδ inhibitor (S)-18 showed PK properties suitable for inhaled delivery in rodent models. asm.org

The antifungal agent PC1244, which contains an N-(2-hydroxycyclohexyl)benzamide moiety, was specifically designed for topical administration to the lung to achieve long-lasting tissue residency while minimizing systemic exposure. researchgate.netnih.gov While systemic drug concentrations are not the primary efficacy driver for this compound, preliminary studies in mice confirmed that measurable systemic exposure does occur following intratracheal administration. researchgate.net

Efficacy Assessment in Disease Models

The therapeutic potential of this compound derivatives is assessed in various animal models of human diseases.

Infectious Diseases The novel triazole antifungal PC1244, 4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)-3-methylphenyl)piperazin-1-yl)-N-((1S,2S)-2-hydroxycyclohexyl)benzamide, has shown significant efficacy in models of fungal infection. researchgate.net It demonstrates potent in vitro activity against a wide range of clinical isolates of Aspergillus fumigatus, including strains resistant to conventional azole antifungals. researchgate.netnih.gov In studies with 96 clinical isolates, PC1244 was found to be 6.2-fold more potent than voriconazole (B182144) based on geometric mean MICs. researchgate.net The compound also showed efficacy in a temporarily neutropenic mouse model of invasive aspergillosis. researchgate.netnih.gov Furthermore, benzamide derivatives that inhibit the parasitic chaperone Hsp83 have been identified as capable of effectively killing the Trypanosoma brucei parasite, the causative agent of sleeping sickness. pdbj.org

| Compound/Class | Disease Model | Organism | Key Efficacy Finding | Reference |

| PC1244 | Invasive Aspergillosis | Aspergillus fumigatus | Potent activity against azole-susceptible and resistant strains; 6.2x more potent than voriconazole. | researchgate.netnih.gov |

| Benzamide Derivative | Trypanosomiasis | Trypanosoma brucei | Inhibition of Hsp83 leads to parasite death. | pdbj.org |

Cancer In oncology, derivatives have shown promise in aggressive cancer models. The multikinase inhibitor N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) displayed potent anti-tumor activities in both in vitro and in vivo models of triple-negative breast cancer (TNBC). researchgate.net Another compound, a histone deacetylase (HDAC) inhibitor with a benzamide structure, significantly delayed tumor growth in mouse xenograft models of human breast cancer. mdpi.com Additionally, RIPK1 inhibitors containing a benzamide moiety have exhibited excellent anti-metastasis activity in a B16 melanoma lung metastasis model. nih.gov

Neurological Disorders While benzamide derivatives are broadly explored for various central nervous system (CNS) disorders, including as AMPA receptor modulators and butyrylcholinesterase inhibitors, specific in vivo efficacy data for compounds containing the this compound core in models of neurological disease are not prominently available in the reviewed literature. nih.govresearchgate.netuniba.it The development of centrally-penetrant P2X7 antagonists represents a relevant area of research for neuroinflammatory conditions. uniba.itscispace.com

Inflammatory Conditions The role of N-(hydroxycyclohexyl)benzamide derivatives in inflammatory conditions is supported by their activity in relevant models. The BET inhibitor 4-acetamido-N-((1r,4S)-4-hydroxycyclohexyl)-3-((S)-1-phenylethoxy)benzamide demonstrates anti-inflammatory potential through the inhibition of MCP-1. doi.org A potent and selective PI3Kδ inhibitor, (S)-18, was shown to improve lung function in a rodent model of pulmonary inflammation, suggesting its utility for conditions like Chronic Obstructive Pulmonary Disease (COPD). asm.org

Receptor Occupancy Studies in Animal Tissues

Receptor occupancy (RO) studies are critical for drug development as they measure the degree to which a drug binds to its intended target in vivo. This information helps to establish a relationship between drug dosage, target engagement, and the observed pharmacological effect. High receptor occupancy is often a key parameter for efficacy. nih.gov

Preclinical RO studies have been conducted for various benzamide derivatives. For instance, a series of P2X7 receptor antagonists containing a benzamide structure showed high brain receptor occupancy after oral administration in animals. scispace.com A common method for determining RO involves the use of a tracer, which can be radiolabeled or non-radiolabeled. nih.gov In a non-radiolabeled approach, animals are pre-treated with the antagonist compound, followed by administration of a tracer that also binds to the target receptor. The concentration of the tracer and the antagonist in the brain and plasma are then quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Receptor occupancy is then calculated based on the displacement of the tracer by the antagonist, often by comparing binding in a target-rich region (e.g., striatum) to a region with low/no target expression (e.g., cerebellum). nih.gov This approach has been used to successfully calculate occupancy ED50 values for novel ligands in drug discovery. nih.gov

Imaging Modalities in Preclinical Research (e.g., PET/CT)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in preclinical research to visualize and quantify physiological processes and drug-target interactions in vivo. Benzamide-based structures have been successfully developed as PET imaging agents. nih.gov

Radiofluorinated benzamide analogs, such as ¹⁸F-N-[2-(diethylamino)ethyl]-4-fluoro-benzamide (¹⁸F-FBZA), have been developed for PET imaging of melanoma. nih.gov These probes target melanin (B1238610) and have demonstrated specific tumor uptake in mouse models bearing B16F10 melanoma tumors, allowing for clear visualization of the tumor via PET scans. nih.gov PET imaging has also been used to evaluate benzamide derivatives targeting other biological markers, such as dopamine (B1211576) D2 receptors and Lysine-specific demethylase 1 (LSD1), an enzyme implicated in neurodevelopmental disorders. acs.org These specialized PET tracers allow researchers to assess target engagement in the brain non-invasively, confirm that the drug crosses the blood-brain barrier, and determine whether it binds to its target in a blockable, specific manner.

Behavioral Assays in Rodents (e.g., 5-Choice Serial Reaction Time Task)

Following a comprehensive review of scientific literature and preclinical research databases, no studies were identified that have investigated the effects of the chemical compound this compound in the 5-Choice Serial Reaction Time Task (5-CSRTT) or any other behavioral assays in rodents.

The 5-Choice Serial Reaction Time Task is a widely utilized behavioral paradigm to assess visuospatial attention and motor impulsivity in rats and mice. tandfonline.comnih.govresearchgate.net This task is conducted in an operant chamber equipped with an array of five apertures. tandfonline.com During the task, the animal is required to identify and respond to a brief light stimulus presented in one of the apertures to receive a reward. tandfonline.com Key performance indicators in the 5-CSRTT include accuracy (the percentage of correct responses), omissions (failure to respond), premature responses (responding before the stimulus), and response latency. nih.govresearchgate.net These measures provide insights into different aspects of cognitive function and are sensitive to pharmacological manipulations. nih.gov

While research has been conducted on other benzamide derivatives in the context of cognitive and behavioral effects, specific data for this compound is not publicly available. For instance, studies on compounds like CX1739, another benzamide-type molecule, have shown modulation of performance in the 5-CSRTT. mdpi.com However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Therefore, due to the absence of research data, it is not possible to provide detailed findings or data tables regarding the preclinical behavioral effects of this compound in rodent models.

Advanced Research Methodologies and Techniques

Computational Chemistry and Molecular Modeling

Computational approaches are instrumental in predicting the behavior and properties of N-(3-hydroxycyclohexyl)benzamide at a molecular level. These in silico methods allow for the exploration of its interaction with biological targets and its intrinsic electronic and structural characteristics.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies are crucial for understanding their potential as inhibitors of various enzymes.

Research on similar benzamide (B126) derivatives has shown their potential to inhibit enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com In these studies, docking simulations reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site of the protein. mdpi.comresearchgate.net For instance, the docking of novel benzamide derivatives into the AChE active site has shown binding affinities comparable to known inhibitors like donepezil. mdpi.com

In the context of this compound, the hydroxyl group on the cyclohexyl ring and the amide linkage are expected to be key pharmacophoric features. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the benzamide moiety can participate in hydrophobic and aromatic interactions. Docking studies on related structures containing a hydroxycyclohexyl group, such as pyrazole (B372694) derivatives targeting B-Raf kinase, have demonstrated that this group can form stable interactions with residues at the entrance of the active site. nih.gov These simulations help in rationalizing the structure-activity relationships and guide the design of more potent and selective analogs. chemrxiv.orgnih.gov

Molecular dynamics simulations are employed to study the time-dependent behavior of molecular systems, providing detailed information on the conformational dynamics and stability of the this compound-protein complex. nih.gov These simulations can validate the binding poses predicted by molecular docking and assess the stability of the interactions over time. researchgate.net

For example, MD simulations performed on complexes of RORγt with ligands containing a hydroxycyclohexyl moiety confirmed the stability of the initial binding poses, with minimal structural deviations observed over simulation times of up to 250 nanoseconds. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to ensure the stability of the simulation. nih.govresearchgate.net Low RMSD values, typically below 3 Å, indicate a stable binding mode. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound and related compounds provide insights into their structural and electronic properties, such as optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.netacs.org

These calculations are valuable for understanding the molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity and kinetic stability. dntb.gov.ua DFT can also be used to predict spectroscopic properties. For example, theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method can be compared with experimental data to confirm the molecular structure and assign specific signals. researchgate.net The vibrational frequencies calculated by DFT can be correlated with experimental IR spectra to identify characteristic functional groups. dntb.gov.ua

"In silico" or virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. acs.org This methodology can be used to identify novel hits, such as this compound, from vast compound databases or to explore derivatives for improved properties. nih.gov

Structure-based virtual screening involves docking a library of compounds into the three-dimensional structure of a biological target. nih.gov For example, a virtual screen of hundreds of thousands of compounds against the HCV NS5B polymerase identified a rhodanine-containing molecule as a hit, which was then synthetically modified to improve its inhibitory activity. nih.gov Similarly, ligand-based approaches, such as pharmacophore modeling, can be used when the 3D structure of the target is unknown. acs.org A pharmacophore model can be built based on a set of known active compounds, capturing the essential steric and electronic features required for activity. This model is then used to screen databases for new compounds that match these features.

Analytical and Spectroscopic Characterization

The definitive identification and structural elucidation of this compound rely on a suite of analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons of the benzoyl group, the amide proton (N-H), the methine proton attached to the hydroxyl-bearing carbon (CH-OH), the methine proton at the amide linkage (CH-N), and the methylene (B1212753) protons of the cyclohexyl ring. doi.org The aromatic protons typically appear in the downfield region (δ 7.4-7.8 ppm). rsc.orgrsc.org The amide proton signal is often a broad singlet, its chemical shift being sensitive to solvent and concentration. The protons on the cyclohexyl ring would appear in the more upfield region (δ 1.2-4.0 ppm). csustan.edu

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide group (around δ 167 ppm), the aromatic carbons (δ 127-135 ppm), the carbon bearing the hydroxyl group (C-OH), and the other carbons of the cyclohexyl ring. rsc.orgrsc.org The specific chemical shifts can help distinguish between cis and trans isomers of the 3-hydroxycyclohexyl moiety. np-mrd.orgnih.gov

The following table summarizes the expected NMR chemical shift ranges for this compound based on data from analogous compounds. rsc.orgrsc.orgutsouthwestern.edu

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Amide (C=O) | - | ~167 |

| Aromatic C-H | 7.4 - 7.8 | 127 - 132 |

| Aromatic C (quaternary) | - | ~134 |

| Amide N-H | 6.0 - 8.0 (broad) | - |

| Cyclohexyl CH-OH | 3.5 - 4.0 | 65 - 75 |

| Cyclohexyl CH-N | 3.8 - 4.2 | 45 - 55 |

| Cyclohexyl CH₂ | 1.2 - 2.2 | 20 - 40 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used for measuring the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and elemental composition. When coupled with fragmentation techniques, it provides valuable structural information.

Electron Ionization Mass Spectrometry (EIMS)

In EIMS, high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound (Molecular Weight: 219.28 g/mol ), the molecular ion peak [M]⁺ is expected at m/z 219. The fragmentation of benzamides is well-characterized and typically involves specific bond cleavages. researchgate.net A primary fragmentation pathway involves the cleavage of the amide bond to form a stable benzoyl cation. researchgate.netresearchgate.net

Key expected fragments for this compound in EIMS include:

m/z 105: This prominent peak corresponds to the benzoyl cation [C₆H₅CO]⁺, formed by the loss of the hydroxycyclohexylamino radical. researchgate.net This is a characteristic fragment for many benzamide derivatives. researchgate.net

m/z 77: This peak results from the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation, yielding the phenyl cation [C₆H₅]⁺. researchgate.net

m/z 120: This fragment may arise from the loss of the C₆H₁₁O radical from the molecular ion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for quantifying low levels of compounds in complex mixtures due to its high sensitivity and selectivity. researchgate.netunipd.it The technique involves separating the analyte using liquid chromatography before it enters the mass spectrometer. In the mass spectrometer, a specific precursor ion is selected, fragmented through collision-induced dissociation, and a resulting product ion is monitored. ddtjournal.com

For this compound, analysis is typically performed in positive electrospray ionization (ESI) mode. The precursor ion would be the protonated molecule [M+H]⁺ at m/z 220.1. nanobioletters.com A common fragmentation transition monitored for quantification would be the transition from the precursor ion to a stable, high-intensity product ion, such as the benzoyl cation. researchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | unipd.it |